(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c23-14(10-11-6-2-1-3-7-11)21-22-18(25)16(27-19(22)26)15-12-8-4-5-9-13(12)20-17(15)24/h1-9,25H,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQCNFKEJADQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its biological activities. The presence of the indole moiety enhances its potential for interacting with biological targets. The molecular formula is , with a molecular weight of approximately 378.49 g/mol.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. Notably:
- Antituberculosis Activity : A series of thiazolidinone derivatives were synthesized and tested against Mycobacterium tuberculosis strain H37Rv. One derivative demonstrated an inhibition rate of 98% at a concentration of 6.25 μg/mL, indicating significant antimycobacterial potential .
- General Antimicrobial Activity : Compounds containing the thiazolidinone structure have shown effectiveness against various bacterial and fungal strains. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against multiple pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms:
- DNA Binding Studies : Research indicated that certain derivatives could bind to DNA, leading to cytotoxic effects on cancer cell lines. This suggests a mechanism where the compound interferes with DNA replication and transcription processes .
- Inhibition of Carbonic Anhydrases : The compound has been investigated as an inhibitor of carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. Effective inhibition could provide a therapeutic avenue for cancer treatment .
Enzyme Inhibition
The compound's ability to inhibit metalloenzymes such as carbonic anhydrases has been highlighted in several studies:
- Enzyme Assays : The synthesized sulfonamides related to this compound were tested against various isoforms, showing promising inhibition profiles that could be beneficial in treating conditions associated with dysregulated enzyme activity .
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimycobacterial agent. A notable investigation was conducted on a series of thiazolidinone derivatives, including this compound, which were synthesized and screened for their activity against Mycobacterium tuberculosis.
Case Study: Antimycobacterial Activity
In a study published in Organic Communications, a collection of derivatives was tested against M. tuberculosis strain H37Rv. The compound exhibited significant inhibition, with one derivative achieving a 98% inhibition rate at a concentration of 6.25 μg/mL. Molecular docking studies suggested that the mechanism of action may involve inhibition of the enzyme MtInhA, which is crucial for the bacterial fatty acid synthesis pathway .
Anticancer Potential
The compound also shows promise in anticancer research. Investigations into its ability to bind DNA and induce cytotoxic effects have been conducted, revealing its potential as an anticancer agent.
Case Study: DNA Binding and Cytotoxicity
A study focused on hydrazonoindolin compounds, including derivatives similar to (Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide, demonstrated their capacity to bind to DNA and exhibit cytotoxicity against various cancer cell lines. The results indicated that these compounds could disrupt cellular processes by interacting with genetic material, leading to apoptosis in cancer cells .
Summary of Findings
Chemical Reactions Analysis
Thiazolidinone Core Formation
The thiazolidinone ring is synthesized via cyclocondensation between thiourea derivatives and α-halo carbonyl compounds. For example:
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Reaction : Thiourea intermediates (generated from isothiocyanates and amines) react with α-bromoacetophenone derivatives under reflux in ethanol or DCM .
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Mechanism : Nucleophilic substitution at the α-carbon of the carbonyl group, followed by intramolecular cyclization .
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Key Conditions : Catalytic glacial acetic acid, 12–24 hours at 30–80°C .
Phenylacetamide Functionalization
The N-phenylacetamide group is introduced via amide coupling :
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Reaction : 2-Phenylacetyl chloride reacts with the free amine of the thiazolidinone-indolinone intermediate in DCM .
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Mechanism : Nucleophilic acyl substitution facilitated by triethylamine (TEA) .
Reaction Optimization Data
Mechanistic Insights
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Stereochemical Control : The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the thioxo group (C=S) and the indolinone NH .
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Cyclization Kinetics : Thiourea intermediates exhibit faster cyclization rates compared to urea analogs due to enhanced nucleophilicity of the sulfur atom .
Analytical Validation
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NMR : Distinct signals for thioxo (δ 180–190 ppm in -NMR) and indolinone carbonyl (δ 165–175 ppm) .
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HRMS : Molecular ion peaks align with theoretical values (e.g., m/z 423.08 for CHNOS) .
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X-ray Crystallography : Confirms planar geometry of the thiazolidinone-indolinone system .
Comparative Reactivity
| Derivative | Reactivity with Electrophiles | Stability (pH 7.4) |
|---|---|---|
| Thioxothiazolidinone | High (C=S acts as soft nucleophile) | >48 hours |
| Oxothiazolidinone | Moderate | <24 hours |
Functionalization Potential
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings
Stereochemistry and Bioactivity
- The (Z)-configuration in the target compound and its analogues (e.g., 9a, I30) is crucial for maintaining planarity between the thiazolidinone and indolinone moieties, enabling strong interactions with enzyme active sites or DNA . In contrast, (E)-isomers (e.g., ) exhibit reduced activity due to steric clashes and altered binding modes .
Substituent-Driven Activity
- Sulfonamide vs. Phenylacetamide : The sulfamoylphenyl group in 9a increases water solubility and hydrogen-bonding capacity, leading to potent hCA II inhibition (IC50 = 34.8 nM) compared to the less polar phenylacetamide in the target compound .
- Halogenation : Fluorine or chlorine substituents (e.g., I31 in ) improve metabolic stability and membrane permeability, as seen in analogues with 4-fluorobenzylidene groups .
Anticancer Activity
- Rhodanine derivatives with extended conjugation (e.g., I30–I34 in ) show cytotoxicity in the low micromolar range (GI50 = 5.408–6.815 µM) against diverse cancer cell lines. The target compound’s phenylacetamide group may similarly enhance cytotoxicity by promoting hydrophobic interactions with cellular targets .
Enzyme Inhibition
- Compounds with sulfonamide moieties (e.g., 9a) exhibit stronger carbonic anhydrase inhibition than those with simple acetamides, highlighting the role of sulfonamide in coordinating the enzyme’s zinc ion .
Q & A
Q. Advanced
- Flow chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) enhance reaction control, reduce side products, and improve scalability. This method minimizes decomposition of sensitive intermediates .
- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical variables (e.g., temperature, stoichiometry) to maximize yield. For example, varying NaN₃ concentration and reflux time in azide synthesis can be systematically tested .
How do computational studies inform the biological activity and target interactions of this compound?
Q. Advanced
- Molecular docking : Predicts binding affinity to targets like bacterial enzymes (e.g., DNA gyrase) by simulating interactions between the compound’s thioxothiazolidinone core and active-site residues. For analogs, docking scores correlate with experimental MIC values .
- QSAR modeling : Electronic descriptors (e.g., HOMO-LUMO gaps) and steric parameters (e.g., molar refractivity) are used to design derivatives with enhanced antimicrobial activity .
How can researchers resolve contradictions in reported bioactivity data across studies?
Q. Advanced
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to assay conditions). For instance, discrepancies in MIC values against S. aureus may arise from variations in bacterial strain susceptibility or culture media .
- Experimental replication : Reproduce assays under controlled conditions (e.g., CLSI guidelines) to isolate compound-specific effects from methodological variability .
What spectroscopic and chromatographic methods validate purity and structural integrity?
Q. Basic
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted azide intermediates) .
- Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content within ±0.4% of theoretical values) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolidinone ring) .
What are the limitations of current biological evaluation protocols for this compound, and how can they be addressed?
Q. Advanced
- Off-target effects : Use CRISPR-Cas9-engineered bacterial strains to isolate specific target interactions (e.g., E. coli lacking efflux pumps) .
- Bioavailability : Incorporate permeability assays (e.g., Caco-2 cell monolayers) to assess intestinal absorption potential, addressing poor solubility noted in thiazolidinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
